4-Chloro-6-methylquinolizin-5-ium
Description
4-Chloro-6-methylquinolizin-5-ium is a bicyclic aromatic cation characterized by a quinolizinium core (a fused benzene-pyridine system with a positive charge). The substituents include a chlorine atom at position 4 and a methyl group at position 4. This cationic structure distinguishes it from neutral heterocycles like quinoline or quinazoline. The positive charge enhances solubility in polar solvents and may increase reactivity toward nucleophiles.
Properties
Molecular Formula |
C10H9ClN+ |
|---|---|
Molecular Weight |
178.64 g/mol |
IUPAC Name |
4-chloro-6-methylquinolizin-5-ium |
InChI |
InChI=1S/C10H9ClN/c1-8-4-2-5-9-6-3-7-10(11)12(8)9/h2-7H,1H3/q+1 |
InChI Key |
UNZXIXHMLBHDMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=[N+]1C(=CC=C2)Cl |
Canonical SMILES |
CC1=[N+]2C(=CC=C1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methylquinolizin-5-ium typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of quinoline derivatives, which undergo chlorination and methylation reactions. For instance, the preparation of similar compounds like 4-chloro-6,7-dimethoxyquinoline involves the use of solvents and reagents such as acetophenone and dimethoxy quinoline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methylquinolizin-5-ium can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinolizinium derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Chloro-6-methylquinolizin-5-ium has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methylquinolizin-5-ium involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds, sourced from chemical catalogs and literature, provide structural and functional analogs for comparison:
4-Chloro-6-(trifluoromethyl)quinoline
- Core Structure: Neutral quinoline (benzopyridine).
- Substituents : Chloro (C4), trifluoromethyl (C6).
- Key Differences: The trifluoromethyl group is strongly electron-withdrawing, enhancing stability and resistance to oxidation compared to the methyl group in 4-Chloro-6-methylquinolizin-5-ium. The neutral quinoline core lacks the cationic charge, reducing solubility in polar solvents.
- Applications : Trifluoromethyl groups are common in agrochemicals due to their metabolic stability .
4-Chloro-6,7-bis(2-methoxyethoxy)-4(3H)-quinazoline
- Core Structure : Neutral quinazoline (benzodiazine).
- Substituents : Chloro (C4), bis(2-methoxyethoxy) groups (C6, C7).
- Quinazoline’s dual nitrogen atoms enable hydrogen bonding, influencing binding affinity in drug candidates .
5-Amino-6-chloro-o-cresol
- Core Structure: Substituted benzene with amino and chloro groups.
- Substituents: Chloro (C6), amino (C5), methyl (C2).
- Key Differences: The absence of a fused heterocyclic ring simplifies synthesis but reduces π-conjugation and aromatic stabilization. Amino groups increase basicity and reactivity, contrasting with the cationic quinolizinium’s charge-driven behavior .
4-Chloro-6-(3-methoxypropylamino)pyrimidine
- Core Structure : Pyrimidine (six-membered ring with two nitrogens).
- Substituents: Chloro (C4), 3-methoxypropylamino (C6).
- Key Differences: Pyrimidine’s smaller ring size and dual nitrogen atoms alter electronic distribution compared to quinolizinium. The methoxypropylamino group introduces flexibility and hydrogen-bonding capacity, useful in drug design .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Charge | Key Properties/Applications |
|---|---|---|---|---|
| This compound | Quinolizinium | C4-Cl, C6-CH₃ | +1 | High polarity, potential ionic liquid/pharma intermediate |
| 4-Chloro-6-(trifluoromethyl)quinoline | Quinoline | C4-Cl, C6-CF₃ | Neutral | Agrochemical stability |
| 4-Chloro-6,7-bis(2-methoxyethoxy)-quinazoline | Quinazoline | C4-Cl, C6/C7-OCH₂CH₂OCH₃ | Neutral | Enhanced solubility, drug candidate |
| 5-Amino-6-chloro-o-cresol | Benzene | C5-NH₂, C6-Cl, C2-CH₃ | Neutral | Reactive intermediate, dyes |
| 4-Chloro-6-(3-methoxypropylamino)pyrimidine | Pyrimidine | C4-Cl, C6-NHCH₂CH₂OCH₃ | Neutral | Flexible H-bonding, medicinal chemistry |
Research Findings and Trends
- Electronic Effects: Chloro and methyl substituents in this compound likely induce moderate electron-withdrawing and donating effects, balancing reactivity and stability. Trifluoromethyl groups in analogs enhance oxidative resistance but reduce nucleophilic susceptibility .
- Solubility: Cationic quinolizinium derivatives exhibit higher solubility in polar solvents (e.g., water, methanol) than neutral analogs, though methoxyethoxy groups in quinazoline derivatives further enhance this property .
- Synthetic Utility: The quinolizinium core’s charge may facilitate ionic interactions in catalysis or supramolecular chemistry, whereas neutral analogs (e.g., quinoline) are more common in small-molecule drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
